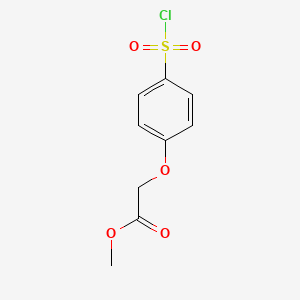






|
REACTION_CXSMILES
|
[O:1]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>>[Cl:13][S:14]([C:5]1[CH:6]=[CH:7][C:2]([O:1][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:3][CH:4]=1)(=[O:16])=[O:15]
|


|
Name
|
|
|
Quantity
|
99.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
159.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-2.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for an additional 1.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
(addition took about 60 min)
|
|
Duration
|
60 min
|
|
Type
|
CUSTOM
|
|
Details
|
Some solid formed during this addition
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into
|
|
Type
|
STIRRING
|
|
Details
|
a vigorously stirring
|
|
Type
|
ADDITION
|
|
Details
|
mixture of dichloromethane (900 mL) and methanol (100 mL) at 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
After 15 min the cooling bath was removed
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
The resulting mixture was washed with ice cold water (2×250 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were back extracted with dichloromethane (1×250 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (1×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate (15 g)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClS(=O)(=O)C1=CC=C(OCC(=O)OC)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 132 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |